molecular formula C14H18INO2 B1507491 Benzyl 3-(iodomethyl)piperidine-1-carboxylate CAS No. 405090-65-5

Benzyl 3-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B1507491
CAS No.: 405090-65-5
M. Wt: 359.2 g/mol
InChI Key: HARLMRPBBKQASG-UHFFFAOYSA-N
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Description

Benzyl 3-(iodomethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C14H18INO2 and a molecular weight of 359.2 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry, due to its unique chemical properties.

Preparation Methods

The synthesis of Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves several steps. One common method includes the reaction of piperidine with iodomethane in the presence of a base to form the iodomethyl derivative. This intermediate is then reacted with benzyl chloroformate to yield the final product . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure high yield and purity.

Chemical Reactions Analysis

Benzyl 3-(iodomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 3-(iodomethyl)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 3-(iodomethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the iodomethyl group reacts with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This interaction can affect various biological pathways and processes .

Comparison with Similar Compounds

Benzyl 3-(iodomethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:

    3-Chloromethyl-piperidine-1-carboxylic acid benzyl ester: Similar in structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

    3-Bromomethyl-piperidine-1-carboxylic acid benzyl ester: Contains a bromine atom, which also affects its chemical properties and uses.

    Piperidine-1-carboxylic acid benzyl ester: Lacks the halogen substituent, resulting in different chemical behavior and applications.

Properties

IUPAC Name

benzyl 3-(iodomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARLMRPBBKQASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729826
Record name Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405090-65-5
Record name Benzyl 3-(iodomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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